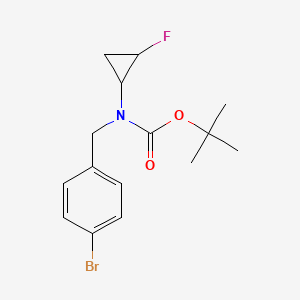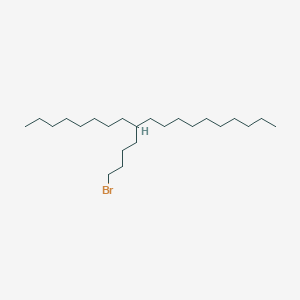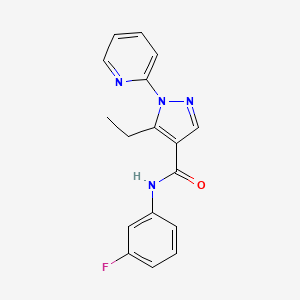![molecular formula C24H30N6O3 B13364221 4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)
4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde is a complex organic compound featuring a unique structure that combines a benzodioxin ring, a tetraazole ring, an adamantyl group, and a piperazine ring
準備方法
The synthesis of 4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the tetraazole ring: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the adamantyl group: This step typically involves a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.
Final assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in various diseases.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules could be studied to understand its potential as a therapeutic agent.
Industrial Applications: The compound could be used as a precursor for the synthesis of other complex molecules with industrial relevance.
作用機序
The mechanism of action of 4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar compounds to 4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde include:
N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds also feature the benzodioxin ring and have shown potential as antibacterial agents.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound shares the benzodioxin ring and has applications in organic synthesis.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: This compound features a similar benzodioxin structure and has been studied for its biological activity.
The uniqueness of this compound lies in its combination of structural motifs, which may confer unique properties and applications not found in other similar compounds.
特性
分子式 |
C24H30N6O3 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
4-[2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]-2-adamantyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C24H30N6O3/c31-15-28-3-5-29(6-4-28)24(18-10-16-9-17(12-18)13-19(24)11-16)23-25-26-27-30(23)20-1-2-21-22(14-20)33-8-7-32-21/h1-2,14-19H,3-13H2 |
InChIキー |
UKMVWLLPMXDZAV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C2(C3CC4CC(C3)CC2C4)C5=NN=NN5C6=CC7=C(C=C6)OCCO7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13364140.png)
![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)

![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)

![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)


